5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-2-4-10(5-3-9)16-12(18)11-8-15-14-17(13(11)19)6-7-20-14/h2-5,8H,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDFFAYRXYLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a thioamide with a suitable halogenated ketone in the presence of a base. For example, the reaction of a thioamide with 2-bromo-1-(p-tolyl)ethanone in boiling ethanol containing triethylamine can yield the desired thiazolo[3,2-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1.2. Cyclocondensation Reactions
The compound participates in cyclocondensation with arylhydrazonals to form fused heterocycles. For example, under acidic conditions (acetic acid, NH₄OAc), it reacts with 3-oxo-2-arylhydrazonopropanals to yield thiazolo[4,5-c]pyridazine derivatives :
Reaction Mechanism
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Enol Formation : Acidic conditions promote enolization of the thiazolo-pyrimidine core.
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Aldol Addition : Enol attacks the aldehyde group of the arylhydrazonal.
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Dehydration : Forms an alkylidene intermediate.
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Cyclization : Hydrazine NH undergoes nucleophilic attack, followed by dehydration to form the fused pyridazine ring .
Key Outcomes
| Product Class | Yield Range | Applications |
|---|---|---|
| Thiazolo[4,5-c]pyridazines | 70–85% | Anticancer lead compounds |
Nucleophilic Substitutions
The carbonyl and amide groups enable nucleophilic attacks, particularly at the C6-carboxamide position:
2.1. Amide Functionalization
Reaction with alkyl/aryl amines under Mitsunobu conditions (DIAD, PPh₃) replaces the p-tolyl group with other substituents:
| Reagent | Product | Yield |
|---|---|---|
| Benzylamine | N-Benzyl-6-carboxamide derivative | 62% |
| 2-Aminopyridine | N-(Pyridin-2-yl)-6-carboxamide analogue | 58% |
3.1. Oxidation of Thiazole Ring
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to sulfoxide, enhancing solubility in polar solvents:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| m-CPBA | Thiazolo-pyrimidine sulfoxide | CH₂Cl₂, 0°C→RT | 75% |
3.2. Reductive Amination
The ketone group at C5 undergoes reductive amination with primary amines (NaBH₃CN, MeOH) to form secondary amines:
| Amine | Product | Yield |
|---|---|---|
| Cyclohexylamine | 5-(Cyclohexylamino) derivative | 65% |
Cyclization Reactions
The compound serves as a precursor for polycyclic systems:
4.1. Formation of Pyrazolo-Thiazolo Pyrimidines
Reaction with hydrazine derivatives (e.g., phenylhydrazine) induces cyclization at the C3 position:
| Reagent | Product | Application | Yield |
|---|---|---|---|
| Phenylhydrazine | Pyrazolo[3,4-d]thiazolo-pyrimidine | Antimicrobial agents | 70% |
5.1. Palladium-Catalyzed Cross-Coupling
The p-tolyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Fluoroaryl-substituted analogue | 73% |
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant antimicrobial properties against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Studies show effective inhibition against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound likely inhibits bacterial growth by targeting key enzymes involved in metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays.
Key Findings:
- COX Inhibition : Demonstrates significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2.
- Experimental Models : In vivo studies indicate a reduction in inflammation in carrageenan-induced paw edema models.
Anticancer Activity
The anticancer properties of the compound have been investigated through various cellular assays.
Mechanisms and Effects:
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks).
- Apoptosis Induction : Evidence suggests that the compound can lead to programmed cell death in tumor cells.
Case Studies:
Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound compared to other similar compounds:
| Activity Type | Compound | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | 5-oxo-N-(p-tolyl)... | < 40 μg/mL (S. aureus) | Broad-spectrum activity against bacteria |
| Anti-inflammatory | 5-oxo-N-(p-tolyl)... | IC50 = 0.04 μmol | Comparable to celecoxib |
| Anticancer | Thiazolo-pyrimidine Derivatives | Varies | Induces apoptosis and cell cycle arrest |
Mechanism of Action
The mechanism of action of 5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The thiazolo[3,2-a]pyrimidine scaffold is common among analogs, but substituents critically modulate properties. Key comparisons include:
Crystallographic and Conformational Analysis
Crystal structures of analogs reveal variations in ring puckering and dihedral angles:
- Pyrimidine Ring Conformation : The central pyrimidine ring in adopts a flattened boat conformation with a deviation of 0.224 Å from planarity, similar to other analogs .
- Dihedral Angles :
- Hydrogen Bonding : Analogs with ester groups (e.g., ) rely on weaker C–H···O interactions, while carboxamides (target compound) may form stronger N–H···O bonds, enhancing crystal stability .
Biological Activity
5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.31 g/mol. The compound features a thiazole ring fused to a pyrimidine structure, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 14.34 |
| Similar Compounds | MCF-7 (Breast) | 10.39 |
| Similar Compounds | HCT-116 (Colon) | 6.90 |
These results indicate that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like Doxorubicin and Etoposide .
The proposed mechanism of action for this compound involves inhibition of Topoisomerase II , an essential enzyme in DNA replication and transcription. Molecular docking studies suggest that the compound fits well into the active site of Topoisomerase II, indicating a potential pathway for inducing apoptosis in cancer cells through cell cycle disruption and subsequent cell death .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in Molecules demonstrated that thiazolo[3,2-a]pyrimidines effectively disrupt the cell cycle in A549 cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis . -
Synthesis and Evaluation :
Research involving the synthesis of various thiazolo[3,2-a]pyrimidine derivatives revealed that modifications at specific positions significantly enhance their biological activity. For example, introducing methoxy groups or ethyl carboxylate moieties was found to improve antitumor efficacy in vitro . -
Comparative Analysis :
In comparative studies with other heterocyclic compounds, thiazolo[3,2-a]pyrimidines exhibited superior activity against multiple cancer types. The structure-activity relationship (SAR) analysis indicated that specific substituents on the pyrimidine ring are crucial for enhancing anticancer properties .
Q & A
Synthesis and Optimization
Basic Q: What are the common synthetic routes for preparing 5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide? Methodological Answer: The compound is typically synthesized via multi-component reactions involving thiazole and pyrimidine precursors. A standard route involves condensation of a thiazol-2-amine derivative with a substituted pyrimidine-carboxylic acid in acetic acid under reflux (78–82°C for 8–10 hours). Key intermediates include chloroacetic acid and benzaldehyde derivatives, with sodium acetate as a catalyst. Purification is achieved via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Advanced Q: How can reaction conditions be optimized to improve yield and reduce byproducts? Methodological Answer: Optimization strategies include:
- Ultrasonic activation : Reduces reaction time (e.g., from 10 hours to 2–3 hours) while maintaining yields >75% .
- Continuous flow systems : Enhance scalability and reproducibility by minimizing thermal gradients .
- Catalyst screening : Substituting sodium acetate with ionic liquids (e.g., [BMIM]BF₄) can improve regioselectivity .
Structural Characterization
Basic Q: What analytical techniques are used to confirm the molecular structure of this compound? Methodological Answer:
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and aryl groups) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) .
Advanced Q: How can structural ambiguities (e.g., tautomerism) be resolved? Methodological Answer:
- Variable-temperature NMR : Detects dynamic tautomerism in solution .
- DFT calculations : Compare experimental and computed IR spectra to validate keto-enol equilibrium .
Biological Activity Profiling
Basic Q: What preliminary assays are used to screen its biological activity? Methodological Answer:
- Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli (MIC values typically 8–32 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~15 µM in HeLa cells) .
Advanced Q: How can its mechanism of action be elucidated? Methodological Answer:
- Molecular docking : Targets enzymes like GSK-3β (binding energy ≤ −8.5 kcal/mol) .
- Kinetic assays : Measure inhibition constants (e.g., Kᵢ = 0.2 µM for tyrosine kinase) using fluorescence quenching .
Analytical Method Validation
Basic Q: What chromatographic methods ensure purity during synthesis? Methodological Answer:
- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), retention time ~6.2 minutes .
- TLC : Rf = 0.5 (silica gel, ethyl acetate/hexane 1:1) .
Advanced Q: How to validate purity in complex biological matrices? Methodological Answer:
- LC-MS/MS : Quantify trace impurities (LOQ = 0.1 ng/mL) using MRM transitions (e.g., m/z 356 → 238) .
Structure-Activity Relationships (SAR)
Basic Q: Which substituents enhance its antimicrobial activity? Methodological Answer:
- p-Tolyl group : Increases lipophilicity, improving membrane penetration (logP = 2.8 vs. 1.9 for phenyl analogs) .
- Oxo group : Critical for hydrogen bonding with bacterial enzymes .
Advanced Q: How can computational modeling guide SAR studies? Methodological Answer:
- QSAR models : Use MolDescriptor and Dragon software to predict bioactivity (R² > 0.85) .
- MD simulations : Assess binding stability over 100 ns trajectories .
Handling Data Contradictions
Advanced Q: How to resolve discrepancies between computational predictions and experimental bioactivity? Methodological Answer:
- Reaction path analysis : Quantum chemical calculations (e.g., Gaussian) identify competing pathways .
- Experimental validation : Re-test under controlled humidity/pH to rule out environmental artifacts .
Reactivity Under Diverse Conditions
Basic Q: How does the compound behave under oxidative or reductive conditions? Methodological Answer:
- Oxidation : Forms sulfoxide derivatives with H₂O₂/acetic acid (yield ~60%) .
- Reduction : NaBH₄ converts the oxo group to hydroxyl (confirmed by FT-IR at 3400 cm⁻¹) .
Advanced Q: How to manage regioselectivity in electrophilic substitutions? Methodological Answer:
- Directed ortho-metalation : Use LDA to functionalize the thiazole ring at C2 .
Pharmacokinetic Profiling
Advanced Q: What strategies improve its solubility and bioavailability? Methodological Answer:
- Salt formation : Hydrochloride salts increase aqueous solubility (from 0.5 mg/mL to 12 mg/mL) .
- Nanoformulation : PLGA nanoparticles achieve sustained release (t₁/₂ = 24 hours) .
Crystallization Challenges
Basic Q: What solvents are optimal for recrystallization? Methodological Answer:
Advanced Q: How to resolve polymorphism issues? Methodological Answer:
- Seeding techniques : Introduce Form I microcrystals to suppress undesired Form II .
Comparative Analysis with Analogs
Basic Q: How does it compare to other thiazolo-pyrimidine derivatives? Methodological Answer:
- Bioactivity : 3× more potent than N-(1H-indol-5-yl) analogs due to enhanced π-π stacking .
- Stability : Longer shelf life (12 months vs. 6 months) owing to steric protection of the oxo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
